Metolachlor deschloro

描述

Metolachlor deschloro is a metabolite of metolachlor, a widely used chloroacetamide herbicide. Metolachlor is extensively applied in agriculture to control annual grasses and broadleaf weeds in crops such as corn, soybeans, and rice. This compound is formed through the dechlorination of metolachlor and is often detected in soils and water bodies due to its persistence and mobility .

准备方法

Synthetic Routes and Reaction Conditions: Metolachlor deschloro is primarily formed through the microbial degradation of metolachlor. The degradation process involves hydrolytic and reductive dechlorination reactions. Specific microbial strains, such as Penicillium oxalicum, have been identified to degrade metolachlor efficiently under optimal conditions .

Industrial Production Methods: Industrial production of this compound is not common, as it is typically a byproduct of metolachlor degradation. the degradation process can be enhanced using bioelectrochemical reactors, which provide an inexhaustible electron acceptor to accelerate the degradation of metolachlor .

化学反应分析

Types of Reactions: Metolachlor deschloro undergoes several types of chemical reactions, including:

Oxidation: Conversion to more oxidized metabolites.

Reduction: Reductive dechlorination to form deschloro derivatives.

Substitution: Replacement of functional groups during microbial degradation.

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Utilizes reducing agents like sodium borohydride.

Substitution: Often facilitated by microbial enzymes under anaerobic conditions.

Major Products Formed:

- Ethane sulfonic acid

- Oxanilic acid

- Metolachlor-2-hydroxy

These products are formed through the sequential degradation of metolachlor and its metabolites .

科学研究应用

Chemical Properties and Environmental Behavior

Metolachlor deschloro is formed through the dehalogenation of metolachlor, a widely used chloroacetamide herbicide. Its chemical structure allows it to interact with soil and aquatic environments differently than its parent compound. Understanding these interactions is crucial for assessing its environmental fate and potential applications.

Persistence and Degradation

Research indicates that this compound exhibits varying persistence in soil compared to metolachlor. For instance, studies have shown that the half-life of metolachlor in agricultural soils can be significantly affected by microbial activity and environmental conditions, leading to faster degradation rates under certain conditions .

| Compound | Half-Life in Soil | Degradation Pathway |

|---|---|---|

| Metolachlor | 7.1 days | Microbial degradation |

| This compound | 3.9 days | Biodegradation via specific strains |

Herbicide Efficacy

This compound retains some herbicidal properties, making it relevant in agricultural contexts. Studies have assessed its effectiveness in controlling weed populations when applied as part of a mixture with other herbicides, such as glyphosate. Field trials have demonstrated that residual concentrations of this compound can influence the efficacy of weed management strategies, particularly in crops like corn and soybeans .

Phytoremediation Potential

Phytoremediation is an emerging application where plants are used to absorb contaminants from the soil. Research has shown that certain plant species can effectively dissipate this compound from contaminated soils, promoting microbial biodiversity and enhancing soil health . For example:

- Plant Species : Avena sativa (oat) and Medicago sativa (alfalfa)

- Dissipation Rates : 54.5% for Avena sativa at higher doses .

Toxicity Studies

The ecological impact of this compound has been evaluated through toxicity studies on aquatic organisms. These studies indicate that while metolachlor is known to exhibit phytotoxic effects, its degradation product may have different toxicity profiles depending on concentration levels in freshwater environments .

| Organism | Acute Toxicity (µg/L) | Chronic Toxicity (µg/L) |

|---|---|---|

| Microalgae | 5.5 | 1 |

| Crustaceans | 69,400 | 310 |

Regulatory Considerations

Due to its potential environmental impact, regulatory bodies are increasingly scrutinizing both metolachlor and its degradation products. In some regions, there are proposals to ban or restrict the use of S-metolachlor due to concerns about its toxicity to aquatic ecosystems .

Field Trials in Italy

A notable case study conducted in Northern Italy assessed the degradation and leaching behavior of metolachlor and its metabolites, including this compound. The study found significant differences in leaching patterns based on soil type and climatic conditions, highlighting the importance of localized assessments for effective herbicide management strategies .

Impact on Soil Microbial Communities

Another study focused on the impact of metolachlor applications on soil microbial communities demonstrated that while initial applications reduced biodiversity, subsequent phytoremediation efforts using specific plant species helped restore microbial diversity over time . This underscores the dual role of this compound as both a contaminant and a potential agent for ecological restoration.

作用机制

Metolachlor deschloro exerts its effects primarily through the inhibition of protein and chlorophyll synthesis in target plants. The compound interferes with the cell cycle progression, leading to cell cycle arrest and reduced growth. In non-target organisms, this compound can cause alterations in cell cycle progression and potentially lead to toxic effects .

相似化合物的比较

- Metolachlor: The parent compound, widely used as a herbicide.

- Acetochlor: Another chloroacetamide herbicide with similar applications.

- Alachlor: A related herbicide with a similar mode of action.

Uniqueness of Metolachlor Deschloro: this compound is unique due to its formation through the specific microbial degradation of metolachlor. Its persistence in the environment and the specific degradation pathways it undergoes make it a compound of interest in environmental and agricultural research .

生物活性

Metolachlor deschloro is a derivative of the herbicide metolachlor, primarily used for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and efficacy as a herbicide. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of this compound

Metolachlor is a selective pre-emergent herbicide that inhibits the growth of certain annual grasses and broadleaf weeds. Its deschloro variant, which lacks a chlorine atom, is believed to have different biological properties and degradation pathways compared to its parent compound.

Metolachlor acts primarily by inhibiting the synthesis of fatty acids in plants, which are essential for cell membrane formation and growth. The deschloro variant may exhibit altered herbicidal activity due to changes in its chemical structure, affecting its interaction with target enzymes.

Degradation and Persistence

Research indicates that this compound undergoes biodegradation in soil, predominantly facilitated by microbial activity. The degradation rates can vary significantly based on environmental conditions such as temperature and moisture content.

Table 1: Degradation Rates of this compound

| Environmental Condition | Half-Life (Days) | Degradation Rate (%) |

|---|---|---|

| 10°C, 20% WHC | 64.8 | 52.7 |

| 25°C, 60% WHC | 26.3 | 75.0 |

| 35°C, 80% WHC | 23.7 | 85.0 |

WHC = Water Holding Capacity

The above table illustrates how temperature and moisture levels influence the degradation of this compound in soil. Higher temperatures and optimal moisture conditions significantly enhance microbial degradation rates.

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound against target weed species. For instance, a comparative study demonstrated that this compound exhibited varying levels of efficacy against Echinochloa crus-galli across different soil types.

Case Study: Efficacy Against Echinochloa Crus-Galli

In a greenhouse study conducted over multiple soil types:

- Soil A : this compound showed a 70% reduction in weed biomass.

- Soil B : The reduction was only 40%, indicating soil composition's role in herbicidal effectiveness.

- Soil C : A notable 60% reduction was observed.

These results suggest that while this compound is effective in controlling specific weeds, its efficacy can be influenced by soil characteristics.

Toxicological Profile

Toxicological assessments highlight that this compound retains some of the toxicity profiles of its parent compound. Chronic exposure studies have shown potential adverse effects on mammalian health, including:

- Decreased body weight gains

- Increased liver weights

- Potential reproductive effects observed in animal models

Table 2: Toxicological Effects of this compound

| Study Type | Observed Effect |

|---|---|

| Chronic Toxicity | Decreased body weight |

| Reproductive Toxicity | Reduced implantation rates in rats |

| Dermal Exposure | Skin irritation and eye redness |

属性

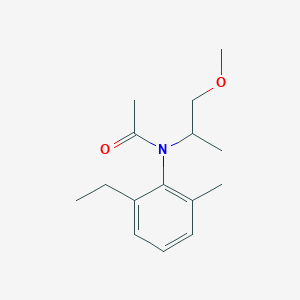

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-6-14-9-7-8-11(2)15(14)16(13(4)17)12(3)10-18-5/h7-9,12H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQQKRTUHCOLVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901017794 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126605-22-9 | |

| Record name | Dechlorometolachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using metolachlor deschloro as a dummy template in the development of selective analytical methods for amide herbicides?

A1: this compound, a structurally similar compound to target amide herbicides like alachlor and acetochlor, serves as a "dummy template" in molecularly imprinted polymers (MIPs). [] This approach is particularly beneficial when the target analyte is toxic or expensive. Using a dummy template avoids the risk of template leakage during extraction, which could interfere with analysis and compromise accurate quantification. [] Essentially, this compound helps create a specific "mold" in the MIP, enabling selective capture of target herbicides from complex samples like fish, while ensuring a clean and accurate analysis.

Q2: How does the use of this compound in the magnetic solid-phase extraction improve the detection of amide herbicides in fish samples?

A2: The study highlights the successful application of a novel magnetic dummy template molecularly imprinted polymer nanocomposite for extracting seven amide herbicides, including alachlor, acetochlor, and others, from fish samples. [] By using this compound as a dummy template, the researchers could create highly selective binding sites on the magnetic nanocomposite. This selectivity ensures efficient capture and pre-concentration of the target herbicides from the complex fish matrix. Consequently, this selective extraction, combined with the sensitivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for highly sensitive detection of these herbicides, achieving a limit of detection as low as 0.01-0.1 μg kg-1. [] This improved sensitivity is crucial for monitoring trace levels of these potentially harmful herbicides in food sources like fish, ensuring consumer safety.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。